2-(6-bromo-2-methoxynaphthyl)-N-(4-pyridyl)acetamide
CAS No.:
Cat. No.: VC20192860
Molecular Formula: C18H15BrN2O2
Molecular Weight: 371.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15BrN2O2 |
|---|---|
| Molecular Weight | 371.2 g/mol |
| IUPAC Name | 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-pyridin-4-ylacetamide |
| Standard InChI | InChI=1S/C18H15BrN2O2/c1-23-17-5-2-12-10-13(19)3-4-15(12)16(17)11-18(22)21-14-6-8-20-9-7-14/h2-10H,11H2,1H3,(H,20,21,22) |
| Standard InChI Key | VRTOROGOBNSBOI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NC3=CC=NC=C3 |
Introduction
2-(6-bromo-2-methoxynaphthyl)-N-(4-pyridyl)acetamide is a synthetic organic compound that belongs to the categories of halogenated aromatic compounds and amide derivatives. Its molecular structure features a naphthalene ring substituted with bromine and methoxy groups, linked to a pyridine ring through an acetamide moiety. This unique structure suggests potential applications in medicinal chemistry, particularly in drug development due to its bioactive properties.
Synthesis
The synthesis of 2-(6-bromo-2-methoxynaphthyl)-N-(4-pyridyl)acetamide involves multiple steps, each requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. While specific synthesis protocols are not detailed in available literature, the process typically involves the reaction of appropriate precursors under controlled conditions to form the desired compound.
Potential Applications
This compound has garnered attention for its potential applications in scientific research, particularly in medicinal chemistry. Its structure suggests possible roles in drug development due to its bioactive potential. The compound may participate in various chemical reactions that modify its properties or synthesize derivatives with enhanced biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume